molecular formula C28H29N3O4S B314610 ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314610
M. Wt: 503.6 g/mol
InChI Key: QBNXPXDPEWFLRU-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(allyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(allyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[4-(allyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(methoxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[4-(ethoxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The allyloxy group, in particular, provides unique reactivity compared to similar compounds .

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H29N3O4S/c1-6-16-35-22-14-8-19(9-15-22)17-23-26(32)31-25(20-10-12-21(13-11-20)30(4)5)24(27(33)34-7-2)18(3)29-28(31)36-23/h6,8-15,17,25H,1,7,16H2,2-5H3/b23-17-

InChI Key

QBNXPXDPEWFLRU-QJOMJCCJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C

Origin of Product

United States

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